molecular formula C10H22O4 B14726949 1,1,3-Triethoxy-3-methoxypropane CAS No. 5468-58-6

1,1,3-Triethoxy-3-methoxypropane

Cat. No.: B14726949
CAS No.: 5468-58-6
M. Wt: 206.28 g/mol
InChI Key: UWWDYOBQPQWHNP-UHFFFAOYSA-N
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Description

1,1,3-Triethoxy-3-methoxypropane (CAS No. 5468-58-6) is an organic compound with the molecular formula C10H22O4 and a molecular weight of 206.282 g/mol. Structurally, it features a propane backbone substituted with three ethoxy groups (OCH2CH3) and one methoxy group (OCH3). This compound is primarily utilized in organic synthesis as an intermediate or protecting group due to its acetal-like structure, which can stabilize reactive carbonyl functionalities .

Properties

CAS No.

5468-58-6

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

1,1,3-triethoxy-3-methoxypropane

InChI

InChI=1S/C10H22O4/c1-5-12-9(11-4)8-10(13-6-2)14-7-3/h9-10H,5-8H2,1-4H3

InChI Key

UWWDYOBQPQWHNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(OCC)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Triethoxy-3-methoxypropane can be synthesized through the reaction of 3-methoxypropanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Triethoxy-3-methoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3-Triethoxy-3-methoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3-Triethoxy-3-methoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1,1,1-Trifluoro-3,3-dimethoxypropane 116586-94-8 C5H9F3O2 164.12 Trifluoromethyl, dimethoxy Fluorinated analog; potential use in agrochemicals or pharmaceuticals .
3,3-Diethoxy-1,1,1-trifluoropropane 688-29-9 C7H13F3O2 186.17 Trifluoromethyl, diethoxy Higher hydrophobicity due to ethoxy groups; used in specialty solvents .
2-Chloro-1,1,3-triethoxypropane 10140-99-5 C9H19ClO3 210.70 Chloro, triethoxy Reactivity in nucleophilic substitutions; intermediate in organic synthesis .
1-Ethoxy-1,3,3-Trimethoxypropane 123-59-1 C8H18O4 178.23 Ethoxy, trimethoxy Structural isomer; potential solvent or stabilizer in polymer chemistry .
Triethyl propane-1,1,3-tricarboxylate 2832-14-6 C12H20O6 260.28 Tricarboxylate ester groups Used in peptide synthesis and as a crosslinking agent .

Key Findings:

Substituent Effects :

  • Fluorinated analogs (e.g., 1,1,1-Trifluoro-3,3-dimethoxypropane) exhibit increased electronegativity and volatility due to fluorine atoms, making them suitable for applications requiring low boiling points .
  • Chloro-substituted derivatives (e.g., 2-Chloro-1,1,3-triethoxypropane) show enhanced reactivity in substitution reactions, useful for synthesizing halogenated intermediates .
  • Ethoxy vs. Methoxy Groups : Ethoxy substituents increase hydrophobicity and steric bulk compared to methoxy groups, influencing solubility and stability in reactions .

Applications :

  • The target compound’s acetal structure makes it valuable for protecting carbonyl groups in multistep syntheses .
  • Fluorinated analogs are prioritized in drug discovery due to fluorine’s metabolic stability .

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